molecular formula C9H16N4 B13283116 1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine

1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine

Cat. No.: B13283116
M. Wt: 180.25 g/mol
InChI Key: ULAACDHODZQEAH-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine typically involves the construction of the imidazole and pyrrolidine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the cyclization of amido-nitriles, while the pyrrolidine ring can be formed via intramolecular cyclization of amines .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-amine is unique due to the combination of the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-methyl-2-(1-methylimidazol-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C9H16N4/c1-12-5-8(11-6-12)9-7(10)3-4-13(9)2/h5-7,9H,3-4,10H2,1-2H3

InChI Key

ULAACDHODZQEAH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CN(C=N2)C)N

Origin of Product

United States

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